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Compound of Interest

Compound Name: 2-Bromo-5-iodopyridin-4-amine

Cat. No.: B2462494 Get Quote

2-Bromo-5-iodopyridin-4-amine is a highly functionalized heterocyclic intermediate of

significant interest to researchers in medicinal chemistry and drug development. Its strategic

placement of bromine, iodine, and amine substituents on a pyridine core makes it an

exceptionally versatile scaffold. The differential reactivity of the carbon-iodine (C-I) and carbon-

bromine (C-Br) bonds allows for selective, sequential cross-coupling reactions, enabling the

construction of complex molecular architectures. This compound serves as a critical starting

material in the synthesis of targeted therapeutics, particularly in the development of novel

kinase inhibitors for oncology.[1]

A thorough understanding of the physicochemical properties of 2-Bromo-5-iodopyridin-4-
amine is not merely academic; it is a prerequisite for its effective use. Properties such as

solubility, stability, and melting point dictate reaction conditions, purification strategies, and

storage protocols. This guide provides a comprehensive analysis of these core characteristics,

grounded in established chemical principles and supported by detailed experimental

methodologies, to empower scientists in their research and development endeavors.

Molecular Structure and Identification
The foundational identity of any chemical reagent is its structure. 2-Bromo-5-iodopyridin-4-
amine is a disubstituted halopyridine with an exocyclic amine group. The precise arrangement

of these functional groups is critical to its chemical behavior.

Key Identifiers:
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Property Value Source

IUPAC Name 2-bromo-5-iodopyridin-4-amine

Synonyms

4-amino-2-bromo-5-

iodopyridine, 2-Bromo-5-iodo-

pyridin-4-ylamine

[2]

CAS Number 1300750-78-0 [2][3]

Molecular Formula C₅H₄BrIN₂ [2]

Molecular Weight 298.91 g/mol [2][4]

InChI Key
MFFZOIVDCPWWOI-

UHFFFAOYSA-N
[2]

Physicochemical Properties: A Quantitative
Overview
The bulk properties of the compound dictate its handling, reaction setup, and formulation.

While specific experimental data for this exact isomer is sparse in publicly available literature,

we can infer a profile based on related structures and provide protocols for empirical

determination.

Summary of Physicochemical Data:
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Property Value / Expected Value Rationale & Significance

Appearance
White to off-white or beige

solid.

The physical state is crucial for

weighing and dispensing.

Color can be an indicator of

purity, with darker colors

suggesting potential

degradation.

Melting Point
Not reported. Expected >100

°C.

A sharp melting point range is

a primary indicator of purity.

The melting points of related

isomers like 2-amino-5-bromo-

3-iodopyridine (113-115 °C)

suggest a relatively high

melting point due to crystalline

packing and intermolecular

hydrogen bonding.[5]

Solubility

Expected to be sparingly

soluble in water, soluble in

polar organic solvents (e.g.,

DMSO, DMF, Methanol).

Solubility dictates the choice of

reaction solvents and

purification methods. The polar

amine group enhances

solubility in polar solvents,

while the halogenated

aromatic ring provides some

nonpolar character. Related

structures are soluble in

methanol.[6]

pKa (Predicted)
Basic pKa (amine): ~3-5;

Acidic pKa (pyridinium): ~1-2.

The pKa influences the

compound's charge state in

different pH environments,

which is critical for designing

extraction protocols and

understanding its behavior in

biological assays.
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Stability
Light-sensitive; potentially air-

sensitive.

Halogenated pyridines often

exhibit sensitivity to light and

require storage in amber vials

under an inert atmosphere

(e.g., Argon or Nitrogen) to

prevent degradation.[5][6]

Storage

Store refrigerated (2-8 °C) in a

dark, dry place under an inert

atmosphere.

Proper storage is essential to

maintain the compound's purity

and reactivity over time.[6][7]

Spectroscopic Characterization: The Fingerprint of
the Molecule
Spectroscopic analysis is non-negotiable for confirming the identity and purity of the starting

material. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.5

ppm). The proton at C3 (between the bromo and amino groups) and the proton at C6

(adjacent to the iodine) will appear as distinct signals due to the lack of vicinal proton

coupling.

Amine Protons: A broad singlet corresponding to the two amine (-NH₂) protons is

expected. Its chemical shift can vary (typically δ 4.5-6.0 ppm) and it may exchange with

D₂O.

¹³C NMR: The carbon NMR will show five distinct signals for the pyridine ring carbons. The

carbons directly attached to the electronegative halogens (C2 and C5) and nitrogen atoms

will be significantly deshielded, appearing further downfield.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
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Molecular Ion Peak: In an ESI-MS experiment, the spectrum should exhibit a prominent ion

corresponding to [M+H]⁺ at m/z ≈ 299.8.

Isotopic Pattern: A crucial diagnostic feature will be the isotopic signature of bromine (⁷⁹Br/

⁸¹Br ≈ 1:1 ratio) and iodine (¹²⁷I is monoisotopic). This will result in a characteristic M, M+2

pattern for the molecular ion, confirming the presence of one bromine atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.

N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region,

characteristic of a primary amine.

C=C and C=N Stretching: A series of absorptions in the 1400-1600 cm⁻¹ region, typical for

the pyridine ring.

C-Br/C-I Stretching: Absorptions in the fingerprint region (< 800 cm⁻¹) corresponding to the

carbon-halogen bonds.

Reactivity and Synthetic Utility
The primary value of 2-Bromo-5-iodopyridin-4-amine lies in its potential for regioselective

functionalization. This is governed by the different reactivities of the C-I and C-Br bonds in

metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Causality of Reactivity: The C-I bond is longer and weaker than the C-Br bond. This makes it

more susceptible to oxidative addition to a low-valent metal catalyst (like Palladium(0)). This

kinetic difference allows chemists to selectively react at the C5 position while leaving the C2

position untouched, enabling a subsequent, different coupling reaction at the bromine-

substituted site.[6]

The amine group at the C4 position is a nucleophilic site and can also participate in various

reactions. Furthermore, its electron-donating nature activates the pyridine ring, influencing the

reactivity of the halogen substituents. The positions ortho and para to the activating amino

group (positions 3 and 5) are electronically enriched, while the positions meta to it (positions 2
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and 6) are less so. This electronic effect, combined with the inherent reactivity of the halogens,

makes for a complex but synthetically useful reactivity profile.

Reactivity Hierarchy

2-Bromo-5-iodopyridin-4-amine

Palladium-Catalyzed Cross-Coupling
(e.g., Suzuki, Sonogashira)

Selective Reaction at C5 Position
(Iodine)

 Lower Bond Energy
 Faster Oxidative Addition

Subsequent Reaction at C2 Position
(Bromine)

 Requires Harsher Conditions
 or Different Catalyst System

Click to download full resolution via product page

Caption: Logical workflow for sequential cross-coupling reactions.

Experimental Protocols for Characterization
Trustworthiness in research begins with rigorous validation of starting materials. The following

protocols provide step-by-step guidance for characterizing 2-Bromo-5-iodopyridin-4-amine.
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Protocol 1: Purity and Identity Confirmation by HPLC-
MS

Objective: To determine the purity of the material and confirm its molecular weight.

Methodology:

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a

suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further

dilute to ~10 µg/mL for analysis.

HPLC Conditions:

Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 5 µm, 250x4.6 mm).[1]

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to

aid ionization).

Flow Rate: 1.0 mL/min.[1]

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

MS Conditions (ESI+):

Scan Range: m/z 100-500.

Ionization Mode: Electrospray Positive (ESI+).

Analysis: The HPLC chromatogram will indicate purity by the area percentage of the main

peak. The mass spectrum corresponding to this peak should show the expected [M+H]⁺

ion with the correct isotopic pattern.

Protocol 2: Structural Elucidation by NMR Spectroscopy
Objective: To confirm the chemical structure and arrangement of substituents.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8] DMSO-d₆ is

often a good choice for compounds with amine protons as it slows their exchange.

¹H NMR Acquisition: Acquire a standard proton spectrum. If the amine protons are difficult

to identify, acquire a second spectrum after adding a drop of D₂O, which will cause the -

NH₂ signal to disappear.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT or DEPT

experiment can be run to differentiate between CH and quaternary carbons.

Analysis: Compare the observed chemical shifts, coupling patterns, and integrations with

the expected structure.

Sample of
2-Bromo-5-iodopyridin-4-amine

Purity Check
(HPLC-UV)

MW Confirmation
(LC-MS)

Structure Confirmation
(¹H & ¹³C NMR)

Functional Group ID
(FT-IR)

Material Verified
for Synthetic Use

Click to download full resolution via product page

Caption: A typical workflow for full compound characterization.

Protocol 3: Melting Point Determination
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Objective: To determine the melting range as an indicator of purity.

Methodology:

Sample Preparation: Place a small amount of the finely ground, dry solid into a capillary

tube, tapping gently to pack the material to a height of 2-3 mm.

Measurement: Place the capillary tube in a calibrated melting point apparatus.

Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the

heating rate to 1-2 °C per minute.

Recording: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the entire sample becomes a clear liquid (completion). A pure

compound should have a sharp melting range of < 2 °C.

Conclusion
2-Bromo-5-iodopyridin-4-amine is a high-value synthetic intermediate whose effective

application hinges on a detailed knowledge of its physicochemical properties. This guide has

synthesized available data and established scientific principles to provide a robust framework

for its characterization and handling. By adhering to the outlined protocols for identity, purity,

and stability assessment, researchers can ensure the integrity of their starting materials,

leading to more reliable and reproducible synthetic outcomes. The unique electronic and steric

properties of this molecule, particularly the differential reactivity of its two halogen atoms, will

continue to make it a valuable tool in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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